molecular formula C13H13F3O B8626204 4-(3,4,5-Trifluorophenyl)cyclohexane-1-carbaldehyde CAS No. 160148-06-1

4-(3,4,5-Trifluorophenyl)cyclohexane-1-carbaldehyde

Cat. No. B8626204
M. Wt: 242.24 g/mol
InChI Key: NFHOVIGMSHFLFI-UHFFFAOYSA-N
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Patent
US06235355B1

Procedure details

To dried methoxymethyltriphenylphosphonium chloride (abbreviated as MTP, hereinafter) 25 g (72.9 mmol), THF 300 ml was added, and potassium-t-butoxide 8.2 g (73.1 mmol) was added. The mixture was stirred for about one hour. To the reactant, a THF solution (150 ml) of the above 4-(3,4,5-trifluorophenyl)cyclohexanone 14.8 g (64.9 mmol) was added dropwise, and the mixture was stirred for 2 hours. Water 300 ml was added to the reactant, the product was extracted with toluene. The extract was washed with a sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (eluent: toluene). The resulting purified material was stirred in mixture solvent of 3N-hydrochloric acid 200 ml and THF 200 ml for 5 hours, and the product was extracted with toluene. The extract was washed with a saturated sodium bicarbonate aqueous solution and then with water, and dried over anhydrous magnesium sulfate. Toluene was distilled off to obtain 4-(3,4,5-trifluorophenyl) cyclohexanecarboaldehyde 10.5 g (43.3 mmol). The yield was 66.7% from 4-(3,4,5-trifluorophenyl) cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
8.2 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
14.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1.CC(C)([O-])C.[K+].[F:35][C:36]1[CH:37]=[C:38]([CH:44]2CCC(=O)[CH2:46][CH2:45]2)[CH:39]=[C:40]([F:43])[C:41]=1[F:42]>O>[F:35][C:36]1[CH:37]=[C:38]([CH:44]2[CH2:26][CH2:25][CH:24]([CH:28]=[O:27])[CH2:46][CH2:45]2)[CH:39]=[C:40]([F:43])[C:41]=1[F:42] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
8.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
14.8 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)C1CCC(CC1)=O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene
WASH
Type
WASH
Details
The extract was washed with a sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: toluene)
CUSTOM
Type
CUSTOM
Details
The resulting purified material
STIRRING
Type
STIRRING
Details
was stirred in mixture solvent of 3N-hydrochloric acid 200 ml and THF 200 ml for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene
WASH
Type
WASH
Details
The extract was washed with a saturated sodium bicarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)C1CCC(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.3 mmol
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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